Methylene Linker Increases Polar Surface Area and Hydrogen-Bond Donor Capacity vs. Direct-Attached Cyclopropylamino Analogs
The target compound incorporates a methylene (–CH₂–) spacer between the pyrrolidine C3 position and the exocyclic nitrogen, and bears a terminal primary amine on the aminoethyl arm. These two features jointly contribute one hydrogen-bond donor (HBD) and a topological polar surface area (TPSA) of 49.6 Ų in the (S)-enantiomer (CAS 1354016-68-4), as computed from its SMILES structure [1]. In contrast, the simpler direct-attached comparator 1-[3-(cyclopropylamino)pyrrolidin-1-yl]ethanone (CAS 1353986-87-4, C₉H₁₆N₂O, MW 168.24) lacks both the methylene spacer and the primary amine; it carries zero HBDs and has a markedly lower TPSA . A ΔTPSA of approximately 17 Ų and a ΔHBD of 1 represent substantial differences for CNS drug-design programs, where TPSA < 60–70 Ų and HBD ≤ 3 are typical thresholds for blood–brain barrier penetration [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | TPSA = 49.6 Ų; HBD count = 1 (CAS 1354016-68-4, S-enantiomer; predicted) |
| Comparator Or Baseline | 1-[3-(cyclopropylamino)pyrrolidin-1-yl]ethanone (CAS 1353986-87-4): TPSA = 32.3 Ų; HBD count = 0 |
| Quantified Difference | ΔTPSA ≈ 17 Ų; ΔHBD = 1 |
| Conditions | Computed properties based on SMILES (ChemDraw/Percepta-level prediction) |
Why This Matters
The higher TPSA and additional H-bond donor enable different CNS permeability and solubility profiles, making the target compound suitable for lead series where the simpler analog would fall outside desired property space.
- [1] Kuujia. Cas no 1354016-68-4 – 1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone. Computed Properties: Hydrogen Bond Donor Count: 1, Topological Polar Surface Area: 49.6 Ų. Accessed 2026. View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
